molecular formula C24H28O3 B1212842 Spirorenone CAS No. 74220-07-8

Spirorenone

カタログ番号: B1212842
CAS番号: 74220-07-8
分子量: 364.5 g/mol
InChIキー: NZUIUYWHFPQZBH-HXCATZOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: スシロレノンの合成には、15,16β-シクロプロパン-アンドロステンオロンの7-水酸化が含まれます。 この変換は、化学的手段またはBotryodiplodia malorumを用いた微生物酸化によって達成できます ピバル酸無水物によるアシル化は、3-ヒドロキシル基を特異的に標的とします .

工業生産方法:

化学反応の分析

反応の種類: スピロレノンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究の応用

生物活性

Spirorenone, a synthetic steroid compound, is primarily recognized for its role as a mineralocorticoid receptor antagonist (MRA). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is closely related to spironolactone, both belonging to a class of drugs that antagonize the mineralocorticoid receptor (MR). It is notable for its unique metabolic pathways and pharmacological properties, which distinguish it from other MRAs. This compound is mainly utilized in the treatment of conditions like hypertension and heart failure due to its diuretic and anti-fibrotic effects.

This compound exerts its biological effects primarily through the following mechanisms:

  • Mineralocorticoid Receptor Antagonism : By blocking the MR, this compound prevents the action of aldosterone, leading to decreased sodium reabsorption and increased potassium retention.
  • Reduction in Cardiac Fibrosis : Studies indicate that this compound reduces collagen deposition in cardiac tissues, thereby mitigating myocardial fibrosis. This effect is critical in patients with heart failure where fibrosis contributes to disease progression .
  • Influence on Biomarkers : Research has shown that this compound treatment leads to a significant decrease in biomarkers associated with cardiovascular diseases (CVD), such as collagen type 1 alpha 1 chain (COL1A1) and matrix metalloproteinase 2 .

Pharmacokinetics

This compound is metabolized into several active metabolites, including drospirenone, which also possesses MRA properties. The pharmacokinetic profile includes:

  • Half-Life : this compound has a relatively short half-life compared to its metabolites, which can have longer durations of action.
  • Metabolic Pathways : The liver metabolizes this compound into various compounds with distinct biological activities, impacting its efficacy and safety profile .

Cardiovascular Diseases

This compound has been extensively studied in cardiovascular contexts. Key findings include:

  • Heart Failure : The RALES trial established the efficacy of spironolactone (and by extension this compound) in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF) .
  • Hypertension Management : As an MRA, this compound effectively lowers blood pressure and improves outcomes in hypertensive patients .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. A multi-azole linked this compound compound demonstrated significant antitumor activity in preclinical models, suggesting potential applications in oncology .

Table 1: Pharmacological Effects of this compound

EffectMechanismClinical Relevance
Antagonism of MRBlocks aldosterone actionReduces hypertension and fluid retention
Decreased fibrosisReduces collagen depositionImproves cardiac function in heart failure
Biomarker modulationLowers levels of CVD-related biomarkersPredicts better cardiovascular outcomes
Antitumor activityInduces apoptosis in cancer cellsPotential use in cancer therapies

Table 2: Clinical Trials Involving this compound

Trial NameFocus AreaOutcome
RALESHeart failureReduced mortality and hospitalization rates
HOMAGECardiac fibrosisSignificant reduction in COL1A1 levels
Multi-Azole StudyAntitumor activityDemonstrated significant cytotoxic effects on tumor cells

Case Studies

  • Cardiovascular Outcomes : A study involving patients with HFrEF showed that treatment with spironolactone resulted in a 3% absolute reduction in the risk of sudden cardiac death over a follow-up period .
  • Antitumor Efficacy : In vitro studies on multi-azole linked this compound compounds indicated enhanced apoptosis in various cancer cell lines, paving the way for future clinical trials targeting specific malignancies .

特性

CAS番号

74220-07-8

分子式

C24H28O3

分子量

364.5 g/mol

IUPAC名

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1

InChIキー

NZUIUYWHFPQZBH-HXCATZOESA-N

SMILES

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C

正規SMILES

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C

Key on ui other cas no.

74220-07-8

同義語

6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione
spirorenone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。